Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate
Description
Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with methyl groups at positions 5 and 6, a thioacetate side chain at position 3, and a ketone group at position 5. The molecule’s unique structure combines a bicyclic triazolopyrimidine system with sulfur-containing and ester functionalities, which may confer distinct physicochemical and biological properties.
Triazolopyrimidines are recognized for their diverse pharmacological applications, including kinase inhibition, antimicrobial activity, and anti-inflammatory effects. The thioether linkage in this compound could enhance metabolic stability compared to oxygen-based analogs, while the ester group may influence solubility and bioavailability.
Properties
IUPAC Name |
methyl 2-[(5,6-dimethyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3S/c1-5-6(2)14-9(11-8(5)16)12-13-10(14)18-4-7(15)17-3/h4H2,1-3H3,(H,11,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCMMMXCZCGZML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NN=C2SCC(=O)OC)NC1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of hydrazonoyl halides with alkyl carbothioates. The reaction conditions often require the use of a suitable solvent, such as ethanol or methanol, and heating to a specific temperature to facilitate the cyclization process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Anticancer Activity
Research has shown that derivatives of triazolo compounds exhibit significant anticancer properties. Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : Compounds derived from triazolo structures have demonstrated cytotoxic effects against MCF-7 human breast cancer cell lines. These studies indicated that specific structural modifications enhance their anticancer activity by inhibiting key enzymes involved in tumor growth .
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity. It has been tested against various bacterial strains and fungi:
- Antifungal Activity : In vitro tests against Candida species showed that certain derivatives of triazolo compounds outperformed conventional antifungal treatments like ketoconazole .
- Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria in laboratory settings .
Synthetic Methodologies
The synthesis of this compound involves various chemical reactions that enhance its bioactivity:
- Triazole Formation : The initial step often involves the synthesis of the triazole ring through cyclization reactions using suitable precursors.
- Thioether Formation : The introduction of the thio group is crucial for enhancing the compound's biological properties. This can be achieved through nucleophilic substitution reactions involving thiols .
Case Studies and Research Findings
Several studies have documented the biological activities of related compounds:
- Study on Anticancer Mechanisms : A study focused on the inhibition of aromatase enzymes by triazolo derivatives indicated that these compounds could serve as potential treatments for hormone-dependent cancers .
- Broad-Spectrum Antimicrobial Agents : Research highlighted the synthesis of various triazolo derivatives with potent antimicrobial properties against resistant strains of bacteria and fungi .
Mechanism of Action
The mechanism by which Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Core Heterocyclic Systems
The compound belongs to the triazolopyrimidine family, distinct from other nitrogen-rich heterocycles like imidazopyridines or pyrazolopyrimidines. For example, diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (reported in ) shares ester and nitrophenyl substituents but features an imidazopyridine core instead of a triazolopyrimidine system . Key differences include:
- Substituent Diversity : The target compound’s methyl and thioacetate groups contrast with the nitrophenyl and phenethyl groups in the imidazopyridine derivative, leading to divergent electronic and steric profiles.
Physicochemical Properties
While direct data for the target compound are scarce, comparisons can be drawn from structurally related molecules:
The imidazopyridine derivative’s higher melting point (243–245°C) may reflect stronger intermolecular interactions due to nitro and cyano groups, which are absent in the target compound. The thioacetate group in the triazolopyrimidine could lower melting points by reducing crystallinity.
Biological Activity
Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate (CAS Number: 891133-34-9) is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂N₄O₃S |
| Molecular Weight | 268.29 g/mol |
| CAS Number | 891133-34-9 |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound is believed to inhibit certain enzymes and modulate receptor activities by binding to their active sites. This interaction can disrupt normal cellular processes, leading to various therapeutic effects.
Antimicrobial Activity
Several studies have demonstrated the antimicrobial properties of triazole derivatives. This compound has shown promising results against various bacterial strains and fungi. For instance:
- In vitro Testing : The compound exhibited significant inhibitory effects against multiple Candida species when compared to standard antifungal agents like ketoconazole .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies:
- Cell Line Studies : Compounds derived from similar triazole structures have shown efficacy against cancer cell lines such as MCF-7 (breast cancer) and HEPG-2 (liver cancer). For example:
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated on non-cancerous cell lines such as MCF-12 using the WST-1 assay. The results indicated that certain derivatives exhibited cytotoxicity levels comparable to conventional drugs at higher concentrations .
Study on Antifungal Efficacy
A study published in MDPI evaluated the antifungal activity of synthesized triazolo derivatives against Candida species. The results indicated that compounds structurally related to this compound showed significant potency against resistant strains .
Investigation of Anticancer Properties
Research focusing on the anticancer properties of triazole derivatives found that specific compounds led to apoptosis in cancer cells through the modulation of apoptotic pathways. These findings support the potential use of this compound as a candidate for further development in cancer therapeutics .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetate, and what reaction conditions optimize yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, reacting a thiol-containing triazolopyrimidine intermediate with methyl bromoacetate in dimethylformamide (DMF) using N,N-diisopropylethylamine (DIPEA) as a base. The reaction is stirred at room temperature (30 min), followed by extraction with ethyl acetate and purification via silica-gel column chromatography (0–100% ethyl acetate in hexanes). Yields range from 41% to 62%, depending on substituents .
- Key Data :
| Reaction Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | DMF, DIPEA, RT, 30 min | 41–62 |
| Purification | Column chromatography | >95% purity |
Q. How is the structural identity of this compound validated in synthetic workflows?
- Methodology : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical. For instance, NMR (500 MHz, DMSO-d6) shows characteristic peaks: δ 9.16 (s, 1H, triazole-H), 4.13 (s, 2H, SCH), and 3.61 (s, 3H, OCH). NMR confirms carbonyl (δ 169.5 ppm) and heterocyclic carbons (δ 155.5–114.8 ppm). HRMS ([M+H] = 320.93) aligns with the molecular formula .
Q. What solvents and storage conditions are recommended for handling this compound?
- Methodology : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and stabilizes in refrigerated conditions (2–8°C) under inert atmosphere. Avoid prolonged exposure to moisture due to ester group hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictory data be resolved?
- Methodology : Substituents on the triazolopyrimidine core (e.g., phenyl, methoxymethyl) modulate interactions with biological targets. For example, methyl 2-((9-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)thio)acetate (Compound 5) shows enhanced anticancer activity compared to unsubstituted analogs. Contradictions in activity across studies may arise from assay conditions (e.g., cell line specificity) or purity discrepancies (>95% required for reproducibility) .
- Resolution Strategy :
- Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular).
- Standardize purity thresholds (e.g., HPLC ≥95%).
Q. What computational approaches are used to predict the compound’s binding affinity to therapeutic targets?
- Methodology : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) model interactions with targets like STING (stimulator of interferon genes). For example, analogs with cyclopenta-fused systems show higher binding energy (-9.2 kcal/mol) due to hydrophobic pocket complementarity .
Q. How can reaction yields be improved for derivatives with bulky substituents?
- Methodology : Bulky groups (e.g., tert-butyl) hinder steric accessibility. Strategies include:
- Using microwave-assisted synthesis to enhance reaction kinetics.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve solubility .
Q. What analytical techniques resolve spectral overlaps in complex derivatives?
- Methodology : 2D NMR (e.g., - HSQC) distinguishes overlapping proton environments. For example, methylene protons in SCHCOOCH (δ 4.13 ppm) are resolved via correlation with carbonyl carbons (δ 169.5 ppm) .
Data Contradiction Analysis
Q. Why do some studies report antimicrobial activity while others emphasize anticancer effects?
- Analysis : Biological activity depends on substituent-driven target selectivity. For instance, thiophene-containing analogs (e.g., Compound 4) exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL), while phenyl-substituted derivatives (e.g., Compound 5) target cancer cell apoptosis (IC = 1.5 µM). Contradictions arise from divergent screening protocols (e.g., Gram-positive vs. Gram-negative bacteria) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
